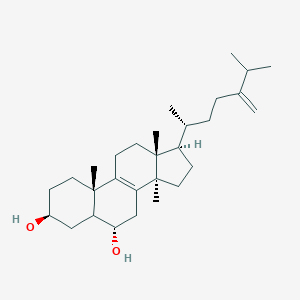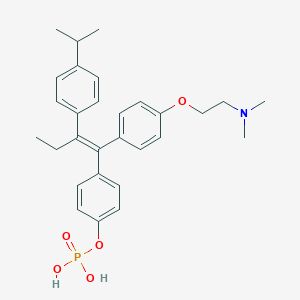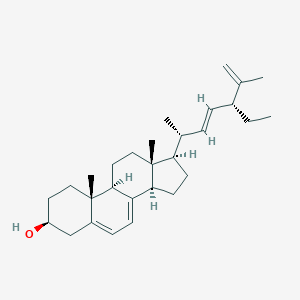
2-Phenethylamino-5'-N-ethylcarboxamidoadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGS 21577 involves the modification of adenosine derivatives. One common synthetic route includes the reaction of 2-chloroadenosine with phenethylamine under specific conditions to yield 2-phenethylaminoadenosine. This intermediate is then further reacted with ethyl chloroformate to produce 2-phenethylamino-5’-N-ethylcarboxamido adenosine .
Industrial Production Methods
Industrial production methods for CGS 21577 typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
CGS 21577 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophilic Reagents: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a tool to study adenosine receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular processes mediated by adenosine receptors.
Medicine: Potential therapeutic applications in treating cardiovascular diseases, neurological disorders, and inflammation.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.
Mechanism of Action
CGS 21577 exerts its effects by selectively binding to adenosine A2 receptors. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in various downstream effects, including vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
CGS 21680: Another adenosine A2 receptor agonist with similar binding affinity but different selectivity profiles.
CV 1808: A less selective adenosine receptor agonist compared to CGS 21577 and CGS 21680.
Uniqueness
CGS 21577 is unique due to its high selectivity for adenosine A2 receptors, making it a valuable tool for studying receptor-specific effects and developing targeted therapies .
Properties
CAS No. |
120225-53-8 |
|---|---|
Molecular Formula |
C20H25N7O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-[6-amino-2-(2-phenylethylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C20H25N7O4/c1-2-22-18(30)15-13(28)14(29)19(31-15)27-10-24-12-16(21)25-20(26-17(12)27)23-9-8-11-6-4-3-5-7-11/h3-7,10,13-15,19,28-29H,2,8-9H2,1H3,(H,22,30)(H3,21,23,25,26)/t13-,14+,15-,19+/m0/s1 |
InChI Key |
UQERKZWKUCVXID-QCUYGVNKSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O |
Synonyms |
2-phenethylamino-5'-N-ethylcarboxamidoadenosine CGS 21577 CGS-21577 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)







![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)


